N-[(Z)-(4-fluorophenyl)methylideneamino]-1H-indole-7-carboxamide
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Overview
Description
N-[(Z)-(4-fluorophenyl)methylideneamino]-1H-indole-7-carboxamide is a compound that belongs to the class of Schiff bases and indole derivatives. Schiff bases are compounds containing a functional group that is a nitrogen double-bonded to a carbon atom, which is also bonded to an aryl or alkyl group. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(4-fluorophenyl)methylideneamino]-1H-indole-7-carboxamide typically involves the condensation reaction between 4-fluorobenzaldehyde and 1H-indole-7-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(4-fluorophenyl)methylideneamino]-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction will produce the corresponding amine.
Scientific Research Applications
N-[(Z)-(4-fluorophenyl)methylideneamino]-1H-indole-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(Z)-(4-fluorophenyl)methylideneamino]-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects.
Comparison with Similar Compounds
N-[(Z)-(4-fluorophenyl)methylideneamino]-1H-indole-7-carboxamide can be compared with other similar compounds, such as:
N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound also contains a Schiff base and a fluorophenyl group but differs in its overall structure and properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used in agriculture.
4-fluoro-N-[(Z)-[4-methoxy-3-(thiomorpholin-4-ylmethyl)phenyl]methylideneamino]benzenesulfonamide: Another Schiff base with different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(Z)-(4-fluorophenyl)methylideneamino]-1H-indole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-13-6-4-11(5-7-13)10-19-20-16(21)14-3-1-2-12-8-9-18-15(12)14/h1-10,18H,(H,20,21)/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJCNJCLIHAOOF-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN=CC3=CC=C(C=C3)F)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(=O)N/N=C\C3=CC=C(C=C3)F)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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